RG-13022 - 149286-90-8

RG-13022

Catalog Number: EVT-1197921
CAS Number: 149286-90-8
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RG-13022 (RG-13022) is a synthetic compound belonging to a class of molecules known as tyrphostins. [, , ] Tyrphostins are a diverse group of low molecular weight compounds that act as inhibitors of protein tyrosine kinases (PTKs), enzymes playing a crucial role in cellular signaling pathways. [, , ] In scientific research, RG-13022 serves as a valuable tool to study the roles of specific PTKs, such as the epidermal growth factor receptor (EGFR), in various cellular processes, including growth, proliferation, and signal transduction. [, , , , , , , , ]

Molecular Structure Analysis

While the provided text does not delve into the specific structural analysis of RG-13022, it does mention that it is a low molecular weight compound. [, ] Its chemical name, RG-13022, reveals key structural features, including a pyridinyl group, two methoxy substituents on a phenyl ring, and an acrylonitrile moiety, all suggesting potential sites for interaction with target proteins.

Mechanism of Action

RG-13022 functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). [, , , , , , ] It binds to the EGFR tyrosine kinase domain, preventing the receptor from undergoing autophosphorylation upon binding with its ligand, epidermal growth factor (EGF). [, , ] This inhibition of EGFR autophosphorylation disrupts the downstream signaling cascade initiated by EGF, ultimately leading to the suppression of cell proliferation and other cellular responses regulated by the EGFR pathway. [, , , , , , , ] Studies suggest that RG-13022's inhibitory effects may not be solely restricted to EGFR and could potentially involve other receptor tyrosine kinases. [, , ]

Applications
  • In vitro studies of cancer cell growth: RG-13022 has demonstrated significant antiproliferative effects on various human cancer cell lines, including breast, squamous cell carcinoma, gastric, and glioma cells. [, , , , ] It effectively inhibits the growth of these cancer cells in culture by blocking EGFR signaling pathways, which are often dysregulated in cancer. [, , , , ]

  • In vivo tumor growth inhibition: Studies using animal models have shown that RG-13022 can suppress tumor growth in vivo. [] When administered to mice bearing human squamous cell carcinoma xenografts, RG-13022 significantly reduced tumor volume and extended the lifespan of the animals. [] These findings highlight its potential as an anti-cancer agent.

  • Elucidating EGFR signaling pathways: RG-13022 has been instrumental in unraveling the complexities of EGFR signaling pathways in different cell types. [, , , , ] For instance, in human choriocarcinoma cells, RG-13022 helped demonstrate the involvement of mitogen-activated protein kinase (MAPK) in EGFR-mediated phosphorylation events within the nucleus. []

  • Investigating hormonal regulation of cell growth: Research suggests that RG-13022 can block estrogen-induced proliferation in breast cancer cells by interfering with EGFR phosphorylation. [, ] This finding implicates EGFR signaling in mediating the effects of estrogen on breast cancer cell growth.

  • Exploring potential therapeutic applications: The potent inhibitory effects of RG-13022 on cancer cell growth and tumor development in preclinical models have spurred further investigation into its potential as a therapeutic agent. [, , , ] While further research is needed, these early findings suggest its promise as a novel treatment strategy for EGFR-driven cancers.

Future Directions
  • Detailed mechanistic studies: Investigating the precise molecular mechanisms underlying RG-13022's interactions with EGFR and potentially other tyrosine kinases will be crucial for understanding its full spectrum of activity and selectivity. []

  • Drug development and optimization: Exploring modifications to the RG-13022 structure could lead to the development of more potent and selective tyrosine kinase inhibitors with improved pharmacological properties for clinical applications. [, ]

  • Combination therapies: Investigating the efficacy of RG-13022 in combination with other anti-cancer therapies, such as chemotherapy or other targeted therapies, could potentially enhance its therapeutic potential and overcome drug resistance mechanisms. []

Genistein

Compound Description: Genistein is a naturally occurring isoflavone found in soybeans. It acts as a broad-spectrum tyrosine kinase inhibitor, including the epidermal growth factor receptor (EGFR) [, ]. Genistein exhibits antiproliferative effects on various cancer cell lines, including gastric cancer cells [].

RG-14620

Compound Description: RG-14620 belongs to the tyrphostin class of compounds, known for inhibiting protein tyrosine kinase activity, particularly EGFR tyrosine kinase [, ]. Studies demonstrate its ability to suppress both EGF-stimulated cancer cell proliferation in vitro and tumor growth in vivo [].

Relevance: RG-14620, alongside RG-13022, showcases potent antiproliferative effects by inhibiting EGFR tyrosine kinase, suggesting they share a similar mechanism of action and therapeutic potential as anticancer agents [].

RG-50864

Compound Description: RG-50864, a tyrphostin compound, effectively inhibits EGFR-associated tyrosine kinase activity []. Research demonstrates its ability to inhibit the growth of gastric cancer cells stimulated by epidermal growth factor (EGF) [].

Relevance: RG-50864, similar to RG-13022, targets EGFR tyrosine kinase, resulting in growth inhibition of cancer cells, specifically in the context of gastric cancer [].

Epidermal Growth Factor (EGF)

Compound Description: EGF is a growth factor that binds to EGFR, triggering downstream signaling pathways involved in cell proliferation, differentiation, and survival [, , , , , , , , , , ]. Its dysregulation is implicated in various cancers, including breast and gastric cancers [, , ].

Relevance: EGF serves as the key ligand for the receptor that RG-13022 inhibits. Understanding EGF's role in stimulating cell proliferation and its downstream signaling is crucial for elucidating RG-13022's mechanism of action as an antiproliferative agent [, , ].

Transforming Growth Factor-alpha (TGF-α)

Compound Description: TGF-α, a member of the EGF family, binds to and activates EGFR, similar to EGF. It plays a role in cell proliferation and differentiation and is implicated in various cancers [, , ].

Relevance: Similar to EGF, TGF-α activates the EGFR pathway, which RG-13022 targets. This suggests that RG-13022 might inhibit the proliferative effects induced by both EGF and TGF-α [, , ].

Relevance: RG-13022 demonstrated the ability to inhibit breast cancer cell growth stimulated by insulin, indicating that its inhibitory effects extend beyond EGFR tyrosine kinase to other growth factor signaling pathways [].

Insulin-like Growth Factor I (IGF-I) and Insulin-like Growth Factor II (IGF-II)

Compound Description: IGF-I and IGF-II are growth factors that play crucial roles in cell growth, differentiation, and survival. They bind to their respective receptors, leading to the activation of downstream signaling pathways involved in these processes [].

Relevance: RG-13022 exhibited inhibitory effects on breast cancer cell growth stimulated by IGF-I and IGF-II, suggesting a broader impact on growth factor signaling pathways beyond EGFR tyrosine kinase [].

Platelet-Derived Growth Factor (PDGF)

Compound Description: PDGF, a growth factor, binds to its receptor (PDGFR), a receptor tyrosine kinase, leading to the activation of downstream signaling pathways involved in cell proliferation, migration, and survival [].

Relevance: While RG-13022 primarily targets EGFR tyrosine kinase, studies using genistein, another tyrosine kinase inhibitor, showed inhibition of both EGFR and PDGFR signaling in glioma cells []. This finding suggests the possibility of RG-13022 impacting PDGFR signaling pathways, though further research is needed.

Properties

CAS Number

149286-90-8

Product Name

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+

InChI Key

DBGZNJVTHYFQJI-RIYZIHGNSA-N

SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC

Synonyms

αZ-[(3,4-dimethoxyphenyl)methylene]-3-pyridineacetonitrile

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.